

Ch55: A Potent Synthetic Retinoid for Investigating Cellular Differentiation, Fibrosis, and Angiogenesis

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Compound of Interest

Compound Name: Ch55

Cat. No.: B7805365

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55 is a synthetic retinoid, a benzoic acid derivative that acts as a potent and selective agonist for Retinoic Acid Receptors (RARs), with a particularly high affinity for RAR- α and RAR- β . Unlike endogenous retinoids, **Ch55** exhibits low affinity for cellular retinoic acid-binding proteins (CRABPs), which may contribute to its distinct biological activity profile. These characteristics make **Ch55** a valuable tool for dissecting the roles of RAR-mediated signaling in a variety of biological processes, including cellular differentiation, the modulation of fibrotic processes, and the regulation of angiogenesis. This document provides detailed application notes and experimental protocols for utilizing **Ch55** as a research tool in these key areas.

Physicochemical Properties

Property	Value
IUPAC Name	4-[(E)-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)prop-1-en-1-yl]benzoic acid
Molecular Formula	C ₂₄ H ₂₈ O ₂
Molecular Weight	348.48 g/mol
CAS Number	110368-33-7
Appearance	White to off-white solid
Solubility	Soluble in DMSO and ethanol

Mechanism of Action

Ch55 exerts its biological effects by binding to and activating Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors. RARs form heterodimers with Retinoid X Receptors (RXRs). Upon ligand binding, this complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell proliferation, differentiation, apoptosis, and inflammation. The high affinity of **Ch55** for RAR- α and RAR- β allows for the targeted investigation of pathways regulated by these specific receptor subtypes.

Application 1: Induction of Cellular Differentiation

Ch55 is a potent inducer of differentiation in various cancer cell lines, making it an excellent tool for studying the molecular mechanisms of cellular maturation and for screening potential therapeutic agents.

Quantitative Data: Induction of Differentiation

Cell Line	Biological Effect	Effective Concentration (EC50)	Reference
HL-60 (Human Promyelocytic Leukemia)	Induction of differentiation into mature granulocytes	200 nM	[1](--INVALID-LINK--)
F9 (Mouse Embryonal Carcinoma)	Induction of differentiation	0.26 nM	[1](--INVALID-LINK--)
S91 (Mouse Melanoma)	Induction of differentiation	0.5 nM	[1](--INVALID-LINK--)
Rabbit Tracheal Epithelial Cells	Inhibition of squamous cell differentiation	0.02 nM	[1](--INVALID-LINK--)

Experimental Protocol: Differentiation of HL-60 Cells

This protocol describes the induction of differentiation in the human promyelocytic leukemia cell line HL-60 into neutrophil-like cells using **Ch55**.

Materials:

- HL-60 cells (ATCC® CCL-240™)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Ch55** stock solution (10 mM in DMSO)
- Trypan Blue solution
- Phosphate Buffered Saline (PBS)
- Nitroblue Tetrazolium (NBT) solution
- Phorbol 12-myristate 13-acetate (PMA)

- Flow cytometry antibodies (e.g., anti-CD11b, anti-CD14) and appropriate isotype controls

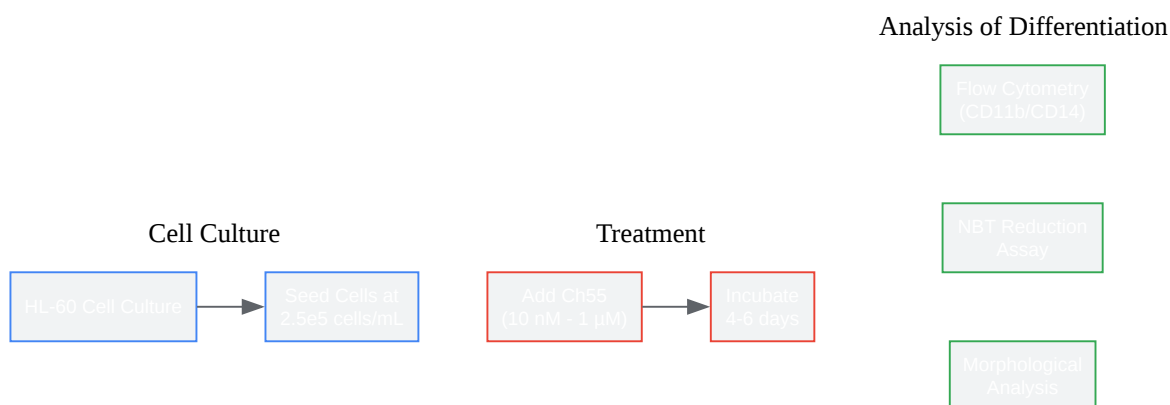
Procedure:

- Cell Culture: Maintain HL-60 cells in suspension culture in RPMI-1640 medium with 10% FBS at a density between 2×10^5 and 1×10^6 cells/mL. Subculture every 2-3 days.
- Initiation of Differentiation:
 - Seed HL-60 cells at a density of 2.5×10^5 cells/mL in fresh culture medium.
 - Prepare working solutions of **Ch55** by diluting the stock solution in culture medium to final concentrations ranging from 10 nM to 1 μ M. A final concentration of 200 nM is a good starting point based on the EC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest **Ch55** concentration.
 - Add the **Ch55** working solutions or vehicle control to the cell cultures.
- Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 4 to 6 days. Monitor the cells daily for morphological changes.
- Assessment of Differentiation:
 - Morphological Analysis: After the incubation period, cytocentrifuge an aliquot of cells onto a glass slide and stain with Wright-Giemsa stain. Differentiated cells will exhibit a more segmented nucleus and a lower nucleus-to-cytoplasm ratio compared to undifferentiated promyelocytes.
 - NBT Reduction Assay (Functional Assay):
 1. Resuspend the cells at 1×10^6 cells/mL in fresh medium.
 2. Add an equal volume of NBT solution (1 mg/mL in PBS) containing 100 ng/mL PMA.
 3. Incubate for 30 minutes at 37°C.
 4. Count the number of cells containing blue-black formazan deposits (indicative of superoxide production by differentiated cells) under a light microscope.

- Flow Cytometry:

1. Wash the cells with cold PBS.
2. Stain the cells with fluorescently labeled antibodies against differentiation markers such as CD11b (a marker for myeloid differentiation) and CD14 (a marker for monocytic differentiation).
3. Analyze the cells using a flow cytometer to quantify the percentage of marker-positive cells.

Experimental Workflow: HL-60 Cell Differentiation



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Caption: Workflow for inducing and assessing the differentiation of HL-60 cells using **Ch55**.

Application 2: Investigation of Anti-Fibrotic Effects

Ch55 has been shown to possess anti-fibrotic properties, making it a useful tool for studying the pathogenesis of fibrotic diseases and for evaluating potential anti-fibrotic therapies.

Experimental Protocol: Rabbit Ear Hypertrophic Scar Model

This in vivo model is used to assess the efficacy of **Ch55** in reducing hypertrophic scarring.

Materials:

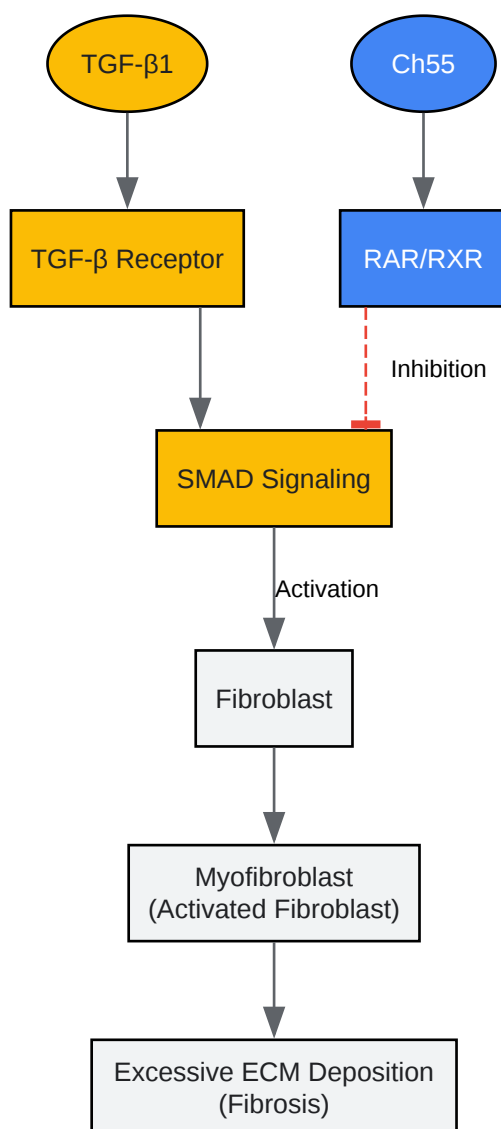
- New Zealand White rabbits (2-3 kg)
- Surgical instruments (biopsy punch, forceps, scissors)
- Anesthetics (e.g., ketamine, xylazine)
- Suturing material
- **Ch55** solution (e.g., 1-10 µg in a suitable vehicle like DMSO/saline)
- Vehicle control (e.g., DMSO/saline)
- Calipers
- Histology equipment and stains (e.g., Hematoxylin and Eosin, Masson's trichrome)

Procedure:

- Anesthesia and Wound Creation:
 - Anesthetize the rabbits according to approved animal care protocols.
 - Create full-thickness dermal wounds (e.g., 6-7 mm diameter) on the ventral surface of the ear using a biopsy punch, extending down to the cartilage.
 - Allow the wounds to heal for 3-4 weeks to allow for the development of hypertrophic scars.
- Treatment:
 - Once hypertrophic scars have formed, randomly assign rabbits to treatment and control groups.

- Administer **Ch55** solution or vehicle control via intradermal injection directly into the scar tissue. A typical dosing regimen might be injections every 3-4 days for a period of 2-4 weeks.
- Scar Evaluation:
 - Macroscopic Analysis: Measure the scar height and area at regular intervals using calipers. Calculate the Scar Elevation Index (SEI) by dividing the total scar area by the area of the unwounded dermis beneath it.
 - Histological Analysis:
 1. At the end of the treatment period, euthanize the animals and excise the scar tissue.
 2. Fix the tissue in formalin, embed in paraffin, and section.
 3. Stain sections with H&E to assess cellularity and epidermal thickness, and with Masson's trichrome to evaluate collagen deposition and organization.
- Data Analysis: Compare the SEI, cellularity, epidermal thickness, and collagen deposition between the **Ch55**-treated and vehicle-treated groups.

Logical Relationship: Ch55 in Fibroblast Activation



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Caption: **Ch55** inhibits TGF-β1-induced fibroblast activation by modulating SMAD signaling.

Application 3: Study of Anti-Angiogenic Properties

Ch55 has been reported to have anti-angiogenic effects, making it a valuable compound for investigating the mechanisms of blood vessel formation and for screening potential anti-cancer drugs.

Experimental Protocol: In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of **Ch55** to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

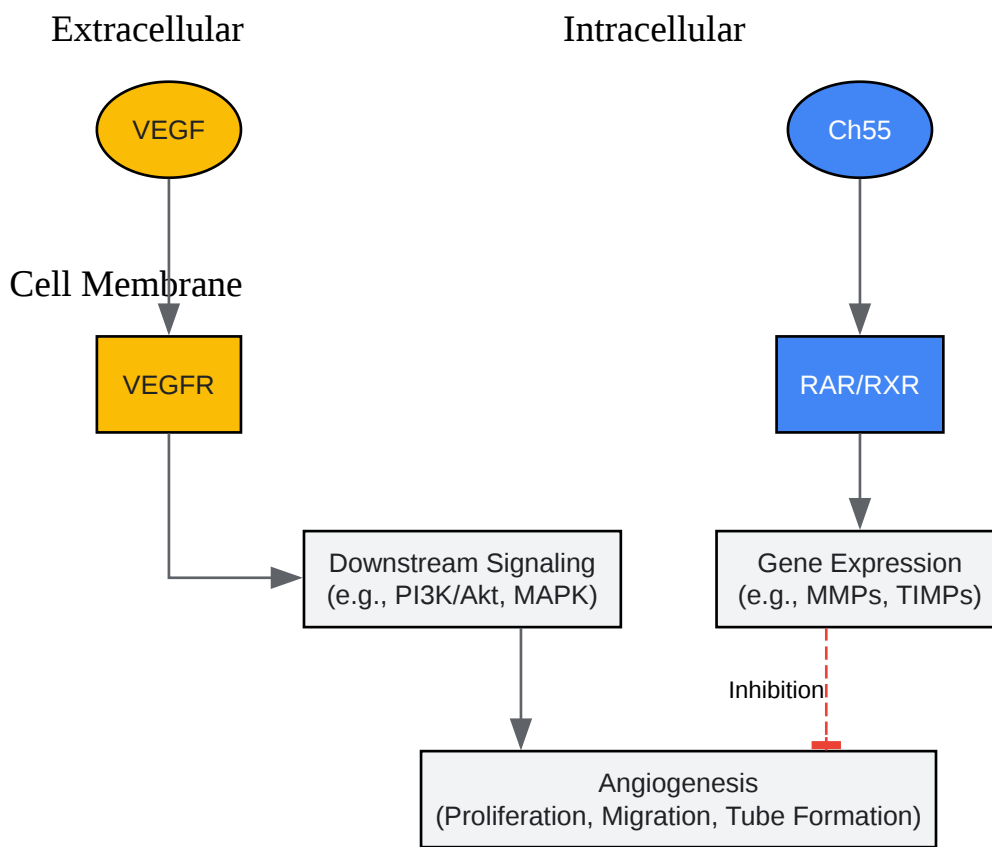
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium (e.g., EGM-2)
- Basement membrane matrix (e.g., Matrigel®)
- **Ch55** stock solution (10 mM in DMSO)
- Vehicle control (DMSO)
- Calcein AM (for fluorescent visualization)
- 96-well culture plates

Procedure:

- Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate with a thin layer (e.g., 50 µL/well). Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.
- Cell Seeding:
 - Harvest HUVECs and resuspend them in basal medium at a density of 2×10^5 cells/mL.
 - Prepare serial dilutions of **Ch55** in basal medium. Final concentrations may range from 1 nM to 10 µM. Include a vehicle control.
 - Mix the HUVEC suspension with the **Ch55** dilutions or vehicle control.
 - Seed 100 µL of the cell suspension into each coated well.
- Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-18 hours.

- Visualization and Quantification:
 - After incubation, visualize the formation of tube-like structures using a phase-contrast microscope.
 - For quantitative analysis, the cells can be labeled with Calcein AM prior to imaging.
 - Capture images of the tube network.
 - Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Data Analysis: Compare the tube formation parameters in **Ch55**-treated wells to the vehicle control wells to determine the inhibitory effect of **Ch55**. Calculate the IC50 value if a dose-response curve is generated.

Signaling Pathway: Ch55 in Angiogenesis



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Caption: **Ch55** inhibits angiogenesis by modulating the expression of key regulatory genes.

Conclusion

Ch55 is a versatile and potent research tool for investigating the complex roles of retinoid signaling in fundamental biological processes. Its selectivity for RAR- α and RAR- β provides a means to dissect the specific functions of these receptors. The detailed protocols and application notes provided here serve as a guide for researchers to effectively utilize **Ch55** in their studies of cellular differentiation, fibrosis, and angiogenesis, ultimately contributing to a deeper understanding of these processes and the development of novel therapeutic strategies.

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References

- 1. Hypertrophic Scarring in the Rabbit Ear: A Practical Model for Studying Dermal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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